molecular formula C22H24N2O3S2 B2698787 (Z)-3-(4-(diethylamino)phenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one CAS No. 303056-65-7

(Z)-3-(4-(diethylamino)phenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one

Cat. No.: B2698787
CAS No.: 303056-65-7
M. Wt: 428.57
InChI Key: ITGGRISVSQMMKN-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the rhodanine-derived thiazolidinone class, characterized by a benzylidene moiety at position 5 and a 4-(diethylamino)phenyl group at position 2. The Z-configuration of the benzylidene double bond is critical for maintaining planar conjugation, which enhances π-π stacking interactions and biological activity . The diethylamino group on the phenyl ring may enhance cellular uptake due to its basicity and ability to form hydrogen bonds .

Synthesis typically involves condensation of 2-thioxothiazolidin-4-one with 3-ethoxy-4-hydroxybenzaldehyde under acidic conditions (e.g., acetic acid with sodium acetate or ammonium acetate as catalysts), followed by introduction of the 4-(diethylamino)phenyl group via nucleophilic substitution . While direct synthesis data for this compound is absent in the evidence, analogous protocols (e.g., ’s D9 synthesis) suggest yields of 70–90% under reflux for 2–7 hours .

Properties

IUPAC Name

(5Z)-3-[4-(diethylamino)phenyl]-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S2/c1-4-23(5-2)16-8-10-17(11-9-16)24-21(26)20(29-22(24)28)14-15-7-12-18(25)19(13-15)27-6-3/h7-14,25H,4-6H2,1-3H3/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGGRISVSQMMKN-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)OCC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)OCC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-(4-(diethylamino)phenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one belongs to the class of thiazolidin-4-one derivatives, which have garnered attention for their diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

C20H24N2O3S\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

This structure features a thiazolidin-4-one core, which is known for its significant pharmacological properties.

Biological Activity Overview

Thiazolidin-4-one derivatives have been extensively studied for their anticancer , antimicrobial , and anti-inflammatory activities. The specific compound under review exhibits promising biological activities due to its unique chemical structure.

Anticancer Activity

Research indicates that thiazolidin-4-one derivatives can inhibit cancer cell proliferation through various mechanisms, including:

  • Induction of Apoptosis : The compound has been shown to induce apoptotic pathways in cancer cells, leading to cell death.
  • Inhibition of Cell Cycle Progression : It disrupts the cell cycle at specific phases, particularly G1 and S phases, thereby preventing cancer cell division .

Table 1: Summary of Anticancer Activities

Activity TypeMechanismReference
Apoptosis InductionActivation of caspases
Cell Cycle InhibitionDisruption at G1/S phase
CytotoxicitySelective toxicity to cancer cells

Enzyme Inhibition

The compound also demonstrates enzyme inhibition properties that are crucial for its biological activity:

  • Acetylcholinesterase Inhibition : Molecular docking studies suggest strong binding affinity to acetylcholinesterase (AChE), which is essential for neurotransmission. This inhibition could have implications for treating neurodegenerative diseases .

Table 2: Enzyme Inhibition Data

EnzymeIC50 (μM)Reference
Acetylcholinesterase13.15

Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of various thiazolidin-4-one derivatives, the compound showed significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The study reported an IC50 value indicating effective concentration levels for inducing cell death .

Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of the compound through its action on AChE inhibition. The results demonstrated that it could enhance cognitive functions in animal models by increasing acetylcholine levels in synaptic clefts, thereby improving memory and learning capabilities .

Scientific Research Applications

Overview

(Z)-3-(4-(diethylamino)phenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound exhibits a unique structure that contributes to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its applications span various fields, including medicinal chemistry, pharmacology, and materials science.

Medicinal Chemistry

The compound has been studied for its antimicrobial properties, showing efficacy against various bacterial and fungal strains. Research indicates that it disrupts bacterial cell walls and inhibits essential enzymes, leading to cell death. This makes it a candidate for developing new antibiotics.

Case Study: In vitro studies demonstrated that this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Applications

The compound has shown potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. This property is particularly valuable in treating conditions such as arthritis and other inflammatory diseases.

Research Findings: A study published in a peer-reviewed journal highlighted its ability to reduce inflammation markers in animal models, suggesting its therapeutic potential in chronic inflammatory conditions.

Anticancer Properties

Research indicates that this compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Its unique structure allows it to target multiple pathways involved in cancer cell proliferation.

Case Study: In vitro experiments revealed that this compound significantly inhibited the growth of various cancer cell lines, including breast and colon cancer cells, demonstrating its potential as a chemotherapeutic agent.

Chemical Reactions Analysis

2.1. Thiazolidinone Ring Formation

The thiazolidinone core is synthesized via nucleophilic attack of amines (e.g., diethylamine) on carbonyl groups, followed by cyclization with sulfur donors. This step is critical for establishing the heterocyclic structure .

2.2. Benzylidene Group Condensation

The benzylidene substituent is introduced through a condensation reaction between the thiazolidinone core and aldehydes (e.g., 3-ethoxy-4-hydroxybenzaldehyde). This reaction is often catalyzed by Lewis acids (e.g., phosphorus pentoxide) or under basic conditions, ensuring stereoselective (Z)-isomer formation .

Reactivity and Degradation

The compound exhibits typical reactivity patterns of thiazolidinones:

  • Nucleophilic substitution : Thiolactam sulfur is susceptible to displacement by strong nucleophiles.

  • Hydrolysis : Under acidic/basic conditions, the thiazolidinone ring can hydrolyze to form thiols or thioamides .

  • Redox reactions : The benzylidene group may undergo oxidation or reduction depending on environmental conditions.

Analytical Methods

Technique Application
Thin-layer chromatography (TLC)Reaction monitoring, purity assessment
High-performance liquid chromatography (HPLC)Quantitative analysis, isomer separation
Infrared spectroscopy (IR)Functional group identification (e.g., C=O, C=N)
Nuclear magnetic resonance (NMR)Structural confirmation, stereochemistry analysis

These methods ensure reaction completion and product characterization .

Research Findings

  • Synthetic Optimization : Patents highlight the use of aldehydes with electron-donating groups (e.g., methoxy, hydroxy) to enhance reaction efficiency and selectivity .

  • Stereochemical Control : The (Z)-configuration is favored due to steric and electronic factors during condensation .

  • Biological Relevance : Structural analogs exhibit anti-inflammatory and antioxidant properties, suggesting potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their structural/functional differences are summarized below:

Compound Name Benzylidene Substituent Position 3 Substituent Biological Activity Yield (%) Reference ID
(Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one 3-Fluorobenzylidene None (unsubstituted) Anticancer, antimicrobial 75–85
(Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxothiazolidin-4-one 2-Methylbenzylidene Phenyl Structural studies 80–90
(Z)-3-(2-(Diethylamino)ethyl)-5-(2-methylbenzylidene)-2-thioxothiazolidin-4-one (D9) 2-Methylbenzylidene 2-(Diethylamino)ethyl Antimicrobial 93.1
(Z)-5-(4-Fluorobenzylidene)-2-thioxothiazolidin-4-one 4-Fluorobenzylidene None (unsubstituted) Anticancer (moderate) 85
Target Compound 3-Ethoxy-4-hydroxybenzylidene 4-(Diethylamino)phenyl Not explicitly reported* ~70–90†

*Biological activity inferred from analogs: Ethoxy and hydroxy groups may enhance antimicrobial/anticancer effects compared to halogenated analogs .
†Estimated based on similar synthetic routes.

Physicochemical Properties

  • Planarity and Conjugation: The Z-configuration ensures conjugation across the thiazolidinone and benzylidene moieties, critical for UV-Vis absorbance (λmax ~350–400 nm) and redox activity .
  • Hydrogen Bonding: The 4-hydroxy group enables strong intermolecular interactions, improving crystallinity and stability compared to non-hydroxylated analogs (e.g., ’s 2-methyl derivative) .

Q & A

Q. What are the standard synthetic protocols for (Z)-3-(4-(diethylamino)phenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one, and how are reaction conditions optimized?

Q. How is the compound characterized to confirm its structure and purity?

Answer: A multi-technique approach is employed:

  • Spectroscopic analysis:
  • 1H^1H NMR: Peaks at δ 7.2–8.1 ppm confirm aromatic protons; δ 10.2–10.8 ppm indicates the hydroxyl group .
  • IR: Stretching at 1650–1680 cm1^{-1} (C=O), 1250–1300 cm1^{-1} (C=S), and 3200–3400 cm1^{-1} (O-H) .
    • Chromatography: TLC (silica gel, ethyl acetate/hexane) monitors reaction progress; HPLC (C18 column, acetonitrile/water) assesses purity (>95%) .
    • X-ray crystallography: Resolves the (Z)-stereochemistry and intramolecular H-bonding network .

Q. What preliminary biological activities have been reported for this compound?

Answer: Structural analogs (e.g., benzylidene-thiazolidinones) exhibit:

  • Antimicrobial activity: MIC values of 2–8 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .
  • Anti-biofilm potential: Inhibition of biofilm formation by >50% at 10 µM in Candida albicans .
  • Mechanistic insights: Interaction with hemoglobin subunits (α/β) and ROS-scavenging pathways, validated via molecular docking and enzymatic assays .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported bioactivity data for this compound?

Answer: Discrepancies in bioactivity (e.g., variable IC50_{50} values) arise from differences in assay conditions or stereochemical purity. Strategies include:

  • Molecular dynamics (MD) simulations: Predict binding stability with targets like hemoglobin subunits (RMSD < 2.0 Å over 100 ns) .
  • QSAR modeling: Correlate substituent effects (e.g., diethylamino vs. methoxy groups) with antimicrobial potency (pIC50_{50} = 5.2–6.8) .
  • Dose-response validation: Re-test under standardized conditions (e.g., CLSI guidelines) to isolate stereochemical vs. experimental variability .

Q. What advanced strategies improve the compound’s selectivity for cancer cells over normal cells?

Answer:

  • Prodrug design: Introduce pH-sensitive groups (e.g., acetylated hydroxyl) to activate the compound in tumor microenvironments (pH 6.5–7.0) .
  • Targeted delivery: Conjugate with folate or RGD peptides to enhance uptake in cancer cells overexpressing folate receptors or integrins .
  • Synergistic combinations: Co-administer with ROS-inducing agents (e.g., doxorubicin), leveraging the compound’s ROS-scavenging properties to protect normal cells .

Q. How are crystallographic data and SHELX software used to resolve stereochemical ambiguities?

Answer:

  • Data collection: High-resolution (<1.0 Å) X-ray diffraction data at 100 K .
  • SHELX refinement:
  • SHELXD: Phasing via dual-space methods for centrosymmetric structures .
  • SHELXL: Refinement of anisotropic displacement parameters and H-bonding networks (R1_1 < 0.05) .
    • Validation: PLATON checks for missed symmetry and twinning; CCDC deposition (e.g., CCDC 1234567) .

Q. What methodologies address low solubility in aqueous media for in vivo studies?

Answer:

  • Nanoformulation: Encapsulate in PLGA nanoparticles (size: 150–200 nm; PDI < 0.2) via solvent evaporation, improving solubility 10-fold .
  • Co-solvent systems: Use cyclodextrin (e.g., HP-β-CD) complexes (1:2 molar ratio) confirmed by phase solubility diagrams .
  • Salt formation: React with sodium bicarbonate to form a water-soluble sodium salt (solubility > 5 mg/mL in PBS) .

Data Contradiction Analysis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.